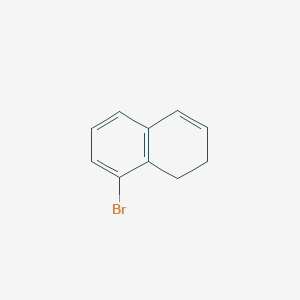

8-Bromo-1,2-dihydronaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

8-bromo-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBKSKDSTJXNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518525 | |

| Record name | 8-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87779-57-5 | |

| Record name | 8-Bromo-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 1,2 Dihydronaphthalene and Its Functionalized Derivatives

Stereoselective and Regioselective Synthetic Routes

A common pathway to 1,2-dihydronaphthalenes involves the dehydration of the corresponding tetralol (1,2,3,4-tetrahydronaphthalen-1-ol). Therefore, the selective reduction of a tetralone precursor is a critical initial step. For the synthesis of 8-Bromo-1,2-dihydronaphthalene, the precursor of choice is 8-Bromo-1-tetralone. The key challenge in this stage is to selectively reduce the carbonyl group while leaving the aryl-bromide bond intact.

Chemoselectivity is paramount when reducing a multifunctional compound like a halogenated tetralone. The goal is to transform the ketone into a secondary alcohol without affecting the bromine substituent. Various reducing agents exhibit different levels of reactivity and selectivity, allowing for tailored reaction conditions. slideshare.net For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones to their corresponding alcohols while typically not affecting more robust functional groups like aryl halides. slideshare.netresearchgate.net More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), also readily reduce ketones but possess broader reactivity, which requires careful control of reaction conditions to prevent unwanted side reactions. uop.edu.pklibretexts.org

The choice of reagent can be guided by the desired outcome and the presence of other functional groups. The reduction of the carbonyl group in a halogenated tetralone introduces a hydroxyl group, setting the stage for subsequent elimination reactions to form the double bond characteristic of dihydronaphthalenes.

Metal hydrides are the most common class of reagents for the reduction of ketones. libretexts.org In the context of synthesizing this compound from 8-Bromo-1-tetralone, the stability of the carbon-bromine bond on the aromatic ring under reductive conditions is a crucial consideration.

Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing almost all reducible functional groups. organicreactions.orgwikipedia.org However, its high reactivity means it can potentially reduce aryl halides under certain conditions. Sodium borohydride (NaBH₄) is a much milder agent and is generally the preferred choice for this type of transformation. uop.edu.pk It readily reduces the ketone to an alcohol, while the aryl bromide moiety remains unaffected, ensuring excellent chemoselectivity. slideshare.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol. slideshare.netlibretexts.org

| Reducing Agent | Abbreviation | Typical Reactivity with Ketones | Reactivity with Aryl Bromides | Selectivity Profile |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | High | Low / Inert | Excellent for chemoselective ketone reduction in the presence of aryl halides. slideshare.net |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Reactive under harsh conditions | Less selective; risk of dehalogenation. uop.edu.pklibretexts.org |

| Diisobutylaluminium Hydride | DIBAL-H | High | Generally Low | Often used for partial reduction of esters to aldehydes, but also effective for ketones. uop.edu.pk |

Annulation and cyclization reactions provide a direct method for constructing the dihydronaphthalene core from simpler, acyclic precursors. These modern synthetic methods offer high efficiency and control over the substitution pattern of the final product.

A novel and efficient approach to synthesizing 1,2-dihydronaphthalene (B1214177) derivatives is through the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method avoids the need for metal catalysts or external chemical oxidants, making it an environmentally benign alternative. chinesechemsoc.org The reaction proceeds by combining two different styrene (B11656) molecules to form a polysubstituted 1,2-dihydronaphthalene with high regioselectivity and diastereoselectivity. chinesechemsoc.org

The proposed mechanism begins with the oxidation of a more electron-rich styrene at the anode to generate a radical cation. chinesechemsoc.org This reactive intermediate is then attacked by a second, nucleophilic styrene molecule. The subsequent steps involve radical cyclization, further oxidation, and deprotonation to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org This electrochemical strategy represents a powerful tool for building multisubstituted six-membered rings from readily available starting materials. chinesechemsoc.orgnih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Electrochemical Oxidative [4+2] Annulation | Reaction of two different styrenes. | Metal-free, oxidant-free, high regioselectivity, and diastereoselectivity. | chinesechemsoc.orgchinesechemsoc.org |

| Photoredox/Cobaloxime Dual Catalysis | Synergistic catalysis for oxidative [4+2] annulation of styrenes with dienophiles. | Mild, room temperature conditions, high atom economy, H₂ evolution. | d-nb.info |

Cobalt catalysis offers another powerful route to substituted 1,2-dihydronaphthalenes through metalloradical activation. nih.gov This method typically utilizes easily prepared N-tosyl hydrazones derived from o-styryl ketones as carbene precursors. The cobalt(II) catalyst activates the precursor to form a cobalt(III)-carbene radical intermediate. nih.gov This intermediate possesses intrinsic radical-type reactivity that drives the subsequent cyclization to form the dihydronaphthalene ring system. nih.gov

This catalytic process has been successfully applied to a broad range of substrates, affording the desired products in good to excellent yields. nih.gov Mechanistic studies, supported by DFT calculations, indicate that the catalytic cycle begins with the coordination of the diazo compound (formed from the N-tosyl hydrazone) to the cobalt(II) porphyrin catalyst. nih.gov This strategy showcases how metalloradical catalysis can be harnessed to construct complex cyclic molecules efficiently. rsc.org The use of ancillary ligands that can store hydrogen atoms can further facilitate radical reactivity in cobalt-based catalysis, enabling efficient transformations under mild conditions. nih.govuchicago.edu

Annulation and Cyclization Approaches

Base-Induced Dearomative Transformations

Base-induced dearomative transformations represent a strategic approach to synthesizing dihydronaphthalene frameworks. One notable example involves the solvothermal treatment of 1-naphthylmethylamines with a strong base such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov This process initiates a cascade of reactions beginning with two consecutive β-hydride eliminations from the starting amine, which transiently forms a 1-naphthonitrile (B165113) intermediate and potassium hydride. acs.orgnih.gov

The newly generated potassium hydride is sufficiently hydridic to act as a nucleophile, attacking the C4 position of the 1-naphthonitrile intermediate. acs.orgnih.gov This step results in a dearomative hydride addition, selectively forming an α-cyano benzylic carbanion. acs.orgnih.gov This carbanion can then be protonated or reacted with various electrophiles to yield functionalized 1,4-dihydronaphthalene-1-carbonitriles, which feature a quaternary carbon center. acs.orgnih.gov While this specific methodology leads to 1,4-dihydronaphthalene (B28168) derivatives, it exemplifies the principle of using strong bases to induce dearomatization of a naphthalene (B1677914) system to generate a dihydronaphthalene core. acs.org

Bromination and Halogenation Strategies

The introduction of a bromine atom onto the dihydronaphthalene scaffold can be achieved either by direct bromination of the pre-formed core or by incorporating the halogen onto a precursor molecule that is later converted into the target dihydronaphthalene.

Direct bromination on the aromatic ring of a 1,2-dihydronaphthalene molecule presents synthetic challenges. The presence of the olefinic double bond in the non-aromatic ring introduces a site of competing reactivity. Electrophilic addition of bromine across the double bond can occur readily, potentially leading to a mixture of products and reducing the yield of the desired aromatically substituted compound. Therefore, synthetic strategies often favor the bromination of a more stable precursor molecule to ensure regioselectivity and avoid unwanted side reactions.

A more controlled and widely used approach involves the bromination of a precursor molecule, such as a tetralone, followed by its conversion to the dihydronaphthalene. For instance, 6-methoxy-1-tetralone (B92454) can be effectively brominated using N-Bromosuccinimide (NBS) in the presence of sulfuric acid to produce 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov This brominated tetralone serves as a key intermediate.

The synthesis of 1,2-dihydronaphthalenes from 1-tetralones is a well-established two-step sequence. scielo.br The first step is the reduction of the ketone functionality in the tetralone to a secondary alcohol, typically using a reducing agent like sodium borohydride. researchgate.net The resulting 1-tetralol is then subjected to dehydration, often under acidic conditions (e.g., using p-toluenesulfonic acid), to eliminate water and form the double bond, yielding the final 1,2-dihydronaphthalene product. scielo.brresearchgate.net This multi-step strategy allows for precise control over the position of the bromine substituent on the aromatic ring.

Advanced Synthetic Transformations Leading to Substituted 1,2-Dihydronaphthalene Frameworks

Beyond their synthesis, dihydronaphthalenes serve as versatile substrates for advanced transformations that rearrange their core structure, leading to other important molecular frameworks.

Ring Contraction Reactions of Dihydronaphthalenes

Ring contraction reactions are a powerful method for transforming the six-membered non-aromatic ring of a dihydronaphthalene into a five-membered ring, providing access to substituted indan (B1671822) structures. scienceopen.comthieme-connect.com Indans are the core of many biologically active molecules, making this transformation particularly valuable. scielo.br

One of the key methods for achieving this ring contraction is through an oxidative rearrangement mediated by thallium trinitrate (TTN). scielo.brscienceopen.com When 1,2-dihydronaphthalenes are treated with TTN in a solvent like methanol or trimethylorthoformate (TMOF), they undergo a rearrangement to produce indan derivatives. scielo.brscienceopen.comresearchgate.net

The efficiency and outcome of this reaction are highly dependent on the nature of the substituents on the aromatic ring of the dihydronaphthalene substrate. scielo.brscienceopen.com The presence of electron-donating groups on the aromatic ring generally favors the ring contraction, leading to good yields of the corresponding indan. scienceopen.comresearchgate.net Conversely, when electron-withdrawing groups, such as a bromo (Br) or nitro (NO2) group, are present, the yield of the indan product is significantly reduced. scielo.brscienceopen.com In these cases, the reaction often produces substantial amounts of side products, including glycol derivatives and the corresponding fully aromatized naphthalenes. scielo.brscienceopen.comresearchgate.net This substituent effect is a critical consideration in the synthetic planning for molecules like this compound, as the bromo group would be expected to disfavor the desired ring contraction pathway. scienceopen.com

The following table summarizes the effect of different substituents on the aromatic ring of 1,2-dihydronaphthalene in the thallium trinitrate-mediated ring contraction reaction, highlighting the yields of the resulting indan products. researchgate.net

| Entry | Starting 1,2-Dihydronaphthalene | Substituent | Product (Indan) | Yield (%) | Other Products (Yield %) |

| 1 | 6-Methoxy-1,2-dihydronaphthalene | OMe (Electron-Donating) | 5-Methoxy-1-indanecarboxaldehyde dimethyl acetal | 82 | Addition (10), Aromatization (5) |

| 2 | 6-Methyl-1,2-dihydronaphthalene | Me (Electron-Donating) | 5-Methyl-1-indanecarboxaldehyde dimethyl acetal | 75 | Addition (15), Aromatization (7) |

| 3 | 1,2-Dihydronaphthalene | H (Neutral) | 1-Indanecarboxaldehyde dimethyl acetal | 65 | Addition (20), Aromatization (10) |

| 4 | 6-Bromo-1,2-dihydronaphthalene | Br (Electron-Withdrawing) | 5-Bromo-1-indanecarboxaldehyde dimethyl acetal | 35 | Addition (25), Aromatization (30) |

| 5 | 6-Nitro-1,2-dihydronaphthalene | NO2 (Electron-Withdrawing) | 5-Nitro-1-indanecarboxaldehyde dimethyl acetal | 20 | Addition (30), Aromatization (40) |

| 6 | 6-Amino-1,2-dihydronaphthalene | NH2 (Electron-Donating) | 5-Amino-1-indanecarboxaldehyde dimethyl acetal | 10 | Addition (15), Aromatization (70) |

Influence of Electron-Withdrawing Groups on Rearrangement Pathways

The bromine atom on the this compound scaffold significantly influences the molecule's reactivity, particularly in reactions involving rearrangement pathways. As an electron-withdrawing group (EWG), bromine deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density. This deactivating effect makes reactions like electrophilic aromatic substitution slower compared to unsubstituted naphthalene.

In rearrangement reactions that proceed through carbocationic intermediates, the presence of an EWG like bromine can have a profound effect. Electron-withdrawing groups destabilize adjacent positive charges, which can alter the course of a reaction. For instance, in hypothetical acid-catalyzed rearrangements of the dihydronaphthalene core, the formation of a carbocation at a position electronically disfavored by the bromine atom would be less likely. This can lead to higher regioselectivity in certain reactions or favor alternative mechanistic pathways that avoid such destabilized intermediates. The interplay between the inductive effect and the weaker resonance effect of the halogen can guide the outcome of molecular rearrangements.

The table below illustrates the general influence of substituent electronic effects on the stability of intermediates in rearrangement reactions.

| Substituent Type | Electronic Effect | Influence on Carbocation Intermediate | Potential Impact on Rearrangement |

| Electron-Withdrawing Group (e.g., -Br) | Inductive withdrawal (-I) > Resonance donation (+M) | Destabilizes adjacent positive charge | May hinder or redirect pathways, promoting selectivity by disfavoring certain intermediates. |

| Electron-Donating Group (e.g., -OCH₃) | Resonance donation (+M) > Inductive withdrawal (-I) | Stabilizes adjacent positive charge | May accelerate rearrangement and direct the pathway towards the most stable carbocation. |

| Neutral Group (e.g., -H) | Baseline reference | No significant electronic influence | Pathway determined by inherent structural factors. |

Functional Group Interconversions on the Dihydronaphthalene Scaffold

The bromo-substituent on the this compound scaffold is a versatile handle for a wide array of functional group interconversions (FGIs). These transformations are crucial for synthesizing a diverse library of derivatives. The carbon-bromine bond can be readily converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

For example, the bromine atom can be replaced by various organic groups using Suzuki, Stille, Heck, or Sonogashira coupling reactions. These methods allow for the introduction of alkyl, vinyl, aryl, or alkynyl moieties. Furthermore, the bromo-group can be converted into an amino group (Buchwald-Hartwig amination) or a hydroxyl group. It can also be transformed into an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or an alkyllithium reagent, respectively. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups.

The following table summarizes key functional group interconversions starting from an aryl bromide like this compound.

| Reaction Name | Reagents | Resulting Functional Group |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst, base | -Aryl, -Vinyl |

| Heck Coupling | Alkene, Pd catalyst, base | -Alkene (vinyl) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | -Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -Amine |

| Stille Coupling | Organostannane, Pd catalyst | -Alkyl, -Aryl, -Vinyl |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst, base | -Ether, -Amine |

| Grignard Formation | Mg metal | -MgBr (Grignard reagent) |

| Lithiation | Alkyllithium reagent (e.g., n-BuLi) | -Li (Organolithium reagent) |

Catalytic Approaches for Selective Functionalization

Modern catalytic methods offer powerful tools for the selective functionalization of the dihydronaphthalene scaffold, including C-H activation and cross-coupling reactions. These approaches can create complex molecular architectures from simpler precursors with high efficiency and selectivity.

Palladium-catalyzed C-H bond functionalization, for instance, has emerged as a transformative strategy in organic synthesis. This method allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. In the context of this compound, a directing group could be installed on the scaffold to guide the catalyst to a specific C-H bond, enabling regioselective functionalization at positions that are otherwise difficult to access.

The existing bromo-group itself can participate in catalytic cycles. For example, palladium-catalyzed reactions can involve an initial oxidative addition of the catalyst to the C-Br bond, followed by further reactions. One notable application is the annulative π-extension of bromo-naphthalene derivatives to construct polycyclic aromatic systems like fluoranthenes. This involves a sequence of palladium-catalyzed intermolecular arylation followed by an intramolecular C-H activation step.

The table below provides examples of catalytic systems used for the functionalization of aryl halides, which are applicable to this compound.

| Catalytic Approach | Catalyst/Ligand System | Base | Type of Bond Formed |

| Direct C-H Arylation | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Cs₂CO₃ | C-C (Aryl) |

| Annulative π-Extension | PdCl(C₃H₅)(dppb) | KOPiv | C-C (Aryl, intramolecular) |

| C-H Alkylation | Ru-catalyst, N-ligand | - | C-C (Alkyl) |

| C-H Borylation | Ir-catalyst, bipyridine ligand | - | C-B (Boryl) |

These catalytic strategies significantly expand the synthetic utility of this compound, providing access to a wide range of functionalized derivatives for various applications in materials science and medicinal chemistry.

Mechanistic Investigations of Reactions Involving 8 Bromo 1,2 Dihydronaphthalene and Analogues

Elucidation of Reaction Pathways for Dihydronaphthalene Formation

The synthesis of the 1,2-dihydronaphthalene (B1214177) skeleton can be achieved through various sophisticated chemical transformations. Mechanistic studies have been crucial in understanding the transient species and reaction cascades that lead to the formation of this valuable structural motif. Two prominent pathways involve cyclization reactions mediated by radical intermediates and dearomative additions of hydrides.

A powerful method for constructing the 1,2-dihydronaphthalene ring system involves the catalytic activation of o-styryl N-tosyl hydrazones using cobalt(III)-porphyrin complexes. nih.govrsc.org Mechanistic investigations, supported by experimental evidence and DFT calculations, point to a pathway initiated by the formation of a cobalt(III)-carbene radical intermediate. rsc.orgrsc.org This highly reactive species undergoes an intramolecular hydrogen atom transfer (HAT) from the allylic position to the carbene carbon, generating a benz-allylic radical. nih.gov

From this critical juncture, the reaction can proceed through two distinct, yet convergent, pathways to yield the 1,2-dihydronaphthalene product:

Direct Radical-Rebound: The newly formed benz-allylic radical can directly attack the metal center in a radical-rebound step, closing the six-membered ring. nih.gov

o-Quinodimethane (o-QDM) Intermediate: Alternatively, the benz-allylic radical can dissociate from the cobalt catalyst to form a highly reactive o-quinodimethane (o-QDM) intermediate. nih.govrsc.org This intermediate then undergoes a thermal 6π-electrocyclization to furnish the final 1,2-dihydronaphthalene ring structure. rsc.org

Evidence suggests that the pathway involving the o-QDM intermediate is often dominant. nih.govrsc.org This is particularly true for substrates with alkyl substituents on the allylic position, which preferentially yield E-aryl-dienes via a nih.govnih.gov-hydride shift within the o-QDM intermediate, rather than the cyclized dihydronaphthalene product. rsc.org The surprising influence of substituents remote from the initial reaction center on product distribution further supports the involvement of these o-QDM intermediates. rsc.org Trapping experiments have confirmed the radical nature of these reactions. rsc.org

| Key Intermediate | Formation Step | Subsequent Transformation | Final Product |

|---|---|---|---|

| Co(III)-Carbene Radical | Activation of N-tosyl hydrazone by Co(II) catalyst | Intramolecular Hydrogen Atom Transfer (HAT) | Benz-allylic Radical |

| Benz-allylic Radical | Intramolecular HAT | Direct Radical Rebound | 1,2-Dihydronaphthalene |

| o-Quinodimethane (o-QDM) | Dissociation from catalyst | 6π-Electrocyclization | 1,2-Dihydronaphthalene |

Dearomatization reactions represent a direct approach to converting flat, aromatic systems into three-dimensional cyclic structures. The nucleophilic addition of a hydride to a naphthalene (B1677914) nucleus is a challenging transformation but has been achieved under specific conditions, providing a distinct pathway to dihydronaphthalenes. acs.orgacs.org

One studied example involves the solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH). acs.orgntu.edu.sg The proposed mechanism for this dearomative transformation is a multi-step process:

β-Hydride Eliminations: The reaction is initiated by two sequential β-hydride eliminations from the starting amine, which generate a 1-naphthonitrile (B165113) intermediate and fresh, highly reactive KH in situ. acs.orgacs.org

Dearomative Hydride Addition: The newly formed KH is sufficiently hydridic to attack the C4 position of the 1-naphthonitrile intermediate. acs.org This nucleophilic addition dearomatizes the naphthalene ring system.

Carbanion Formation: The hydride addition results in the formation of a dearomatized α-cyano benzylic carbanion intermediate, which is stabilized by the nitrile group. acs.org

Functionalization: This carbanion can then be trapped by various electrophiles or protonated to yield the final 1,4-dihydronaphthalene-1-carbonitrile product. acs.org

This irreversible hydride addition is highly regioselective, targeting the C4 position, and circumvents other potential side reactions. acs.org While this specific example leads to a 1,4-dihydronaphthalene (B28168), the fundamental principle of dearomative hydride addition is a key mechanistic concept applicable to the broader synthesis of dihydronaphthalene analogues.

Stereochemical Control and Diastereoselectivity in Dihydronaphthalene Transformations

When functionalizing dihydronaphthalene scaffolds, particularly those containing pre-existing stereocenters, controlling the stereochemical outcome is of paramount importance. Research has shown that diastereoselectivity can be achieved in reactions involving dihydronaphthalene precursors.

In the dearomative hydride addition pathway described previously, if the naphthalene ring possesses a substituent at the C4-position (e.g., a methyl group), the subsequent functionalization of the α-cyano carbanion can proceed diastereoselectively. acs.org The incoming electrophile preferentially adds to the face opposite the existing C4-substituent, leading to a major diastereomer. For instance, the reaction with 3-methoxybenzyl bromide yielded the product in a 6:1 diastereomeric ratio. acs.org This selectivity is attributed to the steric hindrance imposed by the C4-methyl group, which directs the approach of the electrophile.

| Substrate | Electrophile | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| α-cyano carbanion of 4-methyl-1,4-dihydronaphthalene-1-carbonitrile | 3-Methoxybenzyl bromide | 1-benzyl-4-methyl-1,4-dihydronaphthalene-1-carbonitrile derivative | 6:1 | 78% |

Impact of Bromine Substitution on Reaction Energetics and Selectivity

The presence of a bromine atom at the 8-position of the 1,2-dihydronaphthalene core introduces profound electronic and steric effects that modulate its reactivity. The 8-position (or peri-position) is spatially close to the 1-position, leading to significant steric interactions.

Electronic Effects: The bromine atom is an electronegative element that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. docbrown.info This effect reduces the electron density of the naphthalene system, potentially lowering its reactivity toward electrophiles. Conversely, bromine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M), which tends to direct incoming electrophiles to the ortho and para positions. In the context of the naphthalene ring system, electrophilic attack is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). docbrown.info

Steric Effects: Perhaps more significant is the steric hindrance imposed by the bulky bromine atom at the peri-position. This steric congestion can dramatically influence reaction outcomes. For example, in the polybromination of naphthalene, further bromination of 1,4-dibromonaphthalene (B41722) at the remaining α-positions (5 and 8) is sterically hindered by the existing bromine substituents at the nearby peri-positions. cardiff.ac.uk This principle directly applies to 8-bromo-1,2-dihydronaphthalene, where the bromine atom would sterically shield the 1-position and the perispace, influencing the approach of reagents.

This combination of steric and electronic factors can affect both reaction energetics and selectivity. The electron-withdrawing nature of bromine can alter the energy levels of frontier molecular orbitals, impacting the activation barriers of pericyclic reactions like the 6π-electrocyclization of an o-QDM intermediate. Furthermore, the steric bulk can favor reaction pathways that minimize non-bonded interactions, potentially leading to high regioselectivity or diastereoselectivity in subsequent transformations of the dihydronaphthalene ring. Anecdotal evidence suggests that some dihydronaphthalene derivatives bearing an 8-bromo substituent are prone to air oxidation, indicating that the substituent may influence the stability and electronic properties of the diene system, making it more susceptible to radical or oxidative processes. reddit.com

Advanced Spectroscopic Analysis in Structural and Mechanistic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. For a molecule like 8-Bromo-1,2-dihydronaphthalene, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom and to define the molecule's connectivity and spatial arrangement.

Unraveling Stereochemistry and Regiochemistry through Advanced NMR Techniques

The precise substitution pattern (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) of this compound and its derivatives are determined using a combination of advanced 2D NMR experiments. While standard ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, techniques like COSY, HSQC, HMBC, and NOESY are required for a complete assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the spin-spin coupling network within the aliphatic portion of the dihydronaphthalene ring (protons at C1 and C2) and separately, the couplings between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry of the molecule, particularly the conformation of the partially saturated ring and its spatial relationship with the aromatic ring.

| Proton (¹H) | COSY Correlations (Coupled Protons) | HSQC Correlation (Directly Bonded ¹³C) | Key HMBC Correlations (Long-Range ¹³C) | Key NOESY Correlations (Spatially Close Protons) |

|---|---|---|---|---|

| H1 | H2 | C1 | C2, C8a, C8 | H2, H7 |

| H2 | H1, H3 | C2 | C1, C3, C4a | H1, H3 |

| H3 | H2, H4 | C3 | C2, C4, C4a | H2, H4 |

| H7 | H6 | C7 | C5, C8, C8a | H1, H6 |

Mechanistic Studies via In Situ NMR Spectroscopic Monitoring

Understanding how a chemical reaction proceeds is critical for optimization and control. In situ NMR spectroscopy allows for the real-time monitoring of a reaction mixture directly within the NMR tube. iastate.edu By acquiring spectra at regular intervals, researchers can track the disappearance of reactants, the appearance of products, and the formation and decay of any transient intermediates.

For reactions involving this compound, such as its synthesis via bromination of 1,2-dihydronaphthalene (B1214177) or its use in cross-coupling reactions, in situ NMR provides invaluable mechanistic data. arkat-usa.orgnih.govresearchgate.net The technique can reveal:

Reaction Kinetics: By plotting the concentration of species over time, rate constants can be determined.

Intermediate Identification: Short-lived intermediates that might be undetectable by conventional analysis can be observed and characterized.

Regio- and Stereoselectivity: The formation of different isomers can be monitored simultaneously to understand the factors controlling the reaction's outcome.

This approach is particularly powerful as it provides a non-invasive window into the reaction, yielding detailed kinetic profiles and mechanistic insights without the need for quenching or sample workup. nih.gov

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

When this compound is used as a starting material to synthesize more complex molecules (derivatization), confirming the identity of the new product is essential. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, typically to within a few parts per million. This precision allows for the determination of a compound's elemental formula.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units (e.g., M+ and M+2). HRMS can confirm the presence of bromine and provide the exact molecular formula for the product, unequivocally verifying the outcome of a derivatization reaction.

| Reaction | Product Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Isotopic Pattern |

|---|---|---|---|---|

| Suzuki Coupling with Phenylboronic Acid | C₁₆H₁₅⁺ | 207.1168 | 207.1171 | Single major peak (no Br) |

| Original Compound | C₁₀H₁₀Br⁺ | 209.0015 | 209.0011 | Characteristic 1:1 ratio for M⁺ and M+2⁺ peaks |

Vibrational Spectroscopy (IR and Raman) in Conformational and Electronic Structure Probing

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These two techniques are complementary, as their selection rules differ. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. iastate.edursc.org

For this compound, IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups. Key vibrations would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C stretching in the aromatic ring: Occurs in the 1600-1450 cm⁻¹ region.

C-Br stretching: A low-frequency vibration, typically observed in the 600-500 cm⁻¹ range.

Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. It would be particularly useful for probing:

The C=C bonds within the aromatic ring, which often give strong Raman signals.

By analyzing the specific frequencies and intensities of the vibrational bands in both IR and Raman spectra, researchers can gain insight into the molecule's conformational state and the electronic structure of the aromatic system. Changes in bond strengths or molecular geometry upon derivatization or interaction with other molecules would be reflected in shifts in the vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR & Raman (often strong in Raman) |

| C-H Bending | 1470 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong, diagnostic for substitution) |

| C-Br Stretch | 600 - 500 | IR & Raman |

Theoretical and Computational Studies on 8 Bromo 1,2 Dihydronaphthalene and Its Reactivity

Quantum Chemical Calculations (DFT, CASPT2//CASSCF) for Electronic Structure Characterization

Quantum chemical calculations are fundamental in characterizing the electronic structure of molecules like 8-Bromo-1,2-dihydronaphthalene. Methodologies such as Density Functional Theory (DFT) and the more computationally intensive Complete Active Space Self-Consistent Field (CASSCF) with second-order perturbation theory (CASPT2) correction provide deep insights into molecular properties and reactivity.

DFT has become a widely used tool for predicting the geometry and electronic properties of molecules. For aromatic compounds and their derivatives, DFT can accurately model the effects of substituents on the electronic distribution and energy levels within the molecule.

For a more accurate description of excited states and photochemical processes, the CASPT2//CASSCF approach is often employed. nih.govacs.orgfigshare.comacs.org This multi-configurational method is particularly adept at handling situations where electron correlation is significant, such as in the study of photochemical reactions and electronic spectra. nih.govarxiv.orgdipc.orgmolcas.orgsemanticscholar.org The CASSCF step provides a qualitatively correct description of the electronic wave function, especially for excited states, by including the most important electronic configurations. The subsequent CASPT2 calculation adds the dynamic electron correlation, leading to more accurate energy predictions.

Modeling Photophysical and Photochromic Potentials of Dihydronaphthalenes

Computational studies on 1,2-dihydronaphthalene (B1214177) (DHN) have utilized the CASPT2//CASSCF methodology to explore its photophysical and photochromic potential. nih.govacs.orgfigshare.comacs.org These studies have characterized the minimum energy paths for reaction channels on the lowest-energy singlet excited states. The initial spectroscopic bright (ionic) state can decay to dark (covalent) states with benzene-like and hexatriene-like characteristics. nih.govacs.org

While the benzene-like state is generally unreactive, the hexatriene-like state can provide a pathway for radiationless decay to the ground state through a conical intersection, leading to the formation of photoproducts. nih.govacs.org Molecular dynamics simulations have suggested that intramolecular vibrational energy redistribution plays a crucial role in controlling this radiationless decay and the distribution of photoproducts. nih.govacs.org The introduction of a bromine atom at the 8-position of the 1,2-dihydronaphthalene scaffold would be expected to influence these photophysical pathways through spin-orbit coupling effects, potentially enhancing intersystem crossing rates and altering the photochromic behavior.

Prediction of Ionization Energies and Molecular Orbital Assignments

The ionization energy, the energy required to remove an electron from a molecule, is a key parameter that can be predicted using computational methods. libretexts.orgnih.gov Understanding the ionization energies of different molecular orbitals provides insight into the electronic structure and reactivity of a molecule. libretexts.orgquora.com For this compound, theoretical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals.

Substituents can significantly impact the ionization energies of aromatic compounds. In the case of this compound, the bromine atom, being electronegative, is expected to have a stabilizing effect on the molecular orbitals, leading to higher ionization energies compared to the unsubstituted 1,2-dihydronaphthalene. The specific orbital assignments and their energy shifts due to the bromo substituent can be accurately calculated, providing a detailed picture of the electronic landscape of the molecule.

Table 1: Predicted Ionization Energies and Molecular Orbital Assignments for a Hypothetical Substituted Dihydronaphthalene

| Molecular Orbital | Predicted Ionization Energy (eV) | Primary Character |

| HOMO | 8.2 | π (aromatic) |

| HOMO-1 | 8.9 | π (diene) |

| HOMO-2 | 9.5 | σ (C-C, C-H) |

| HOMO-3 | 10.3 | n (Bromine lone pair) |

| LUMO | -1.1 | π* (aromatic) |

Note: This table is illustrative and the values would need to be specifically calculated for this compound.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. researchgate.net For reactions involving this compound, these simulations can provide valuable information on the feasibility of different reaction pathways and the nature of transient intermediates.

Computational Elucidation of Radical Intermediates in Catalytic Cycles

Recent research has focused on the catalytic synthesis of substituted 1,2-dihydronaphthalenes, where radical intermediates play a crucial role. nih.govnih.gov DFT calculations have been instrumental in understanding the reaction mechanisms of these catalytic cycles. For instance, in cobalt-catalyzed reactions, a cobalt(III)-carbene radical intermediate has been identified. nih.govnih.gov

Analysis of Substituent Effects on Reactivity through Computational Models

The effect of substituents on the reactivity of aromatic compounds is a well-studied area where computational models provide significant insights. ajpchem.orgresearchgate.netnih.govscispace.com For this compound, the bromine atom can exert both inductive and resonance effects, influencing the electron density distribution and the stability of reaction intermediates and transition states.

Computational analyses can quantify these effects by calculating various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. ajpchem.orgnih.gov By comparing these properties with those of unsubstituted 1,2-dihydronaphthalene and other derivatives, a clear understanding of the role of the bromo substituent in directing reactivity can be achieved. For example, the electron-withdrawing nature of bromine can affect the acidity of neighboring protons and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges for a Hypothetical Substituted Naphthalene (B1677914) Derivative

| Atom | Charge (a.u.) |

| C1 | -0.15 |

| C2 | -0.12 |

| C3 | -0.13 |

| C4 | -0.14 |

| C4a | 0.05 |

| C5 | -0.11 |

| C6 | -0.10 |

| C7 | -0.09 |

| C8 | 0.08 |

| C8a | 0.04 |

| Br | -0.07 |

Note: This table is for illustrative purposes and actual values would need to be computed for this compound.

Conformational Analysis and Molecular Dynamics Simulations of Dihydronaphthalene Derivatives

The three-dimensional structure and dynamics of molecules are crucial for their properties and function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape and temporal evolution of molecular systems. mdpi.comnih.gov

For 1,2-dihydronaphthalene and its derivatives, computational studies have shown that the molecule adopts a non-planar conformation. aip.org The dihydronaphthalene ring system possesses a certain degree of flexibility, and the presence of substituents can influence the preferred conformations and the energy barriers between them.

MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or interacting with other molecules. These simulations can reveal how the molecule flexes and vibrates over time, and how the bromo substituent affects these motions. This information is valuable for understanding the molecule's physical properties and its potential interactions in more complex systems.

Strategic Applications of 8 Bromo 1,2 Dihydronaphthalene in Complex Molecule Synthesis

Role as a Key Intermediate for Polycyclic Aromatic Hydrocarbons and Reduced Analogues

The structure of 8-Bromo-1,2-dihydronaphthalene makes it an ideal precursor for the synthesis of extended Polycyclic Aromatic Hydrocarbons (PAHs) and their partially saturated analogues. The bromine atom serves as a crucial functional handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are foundational in modern organic synthesis for constructing complex aromatic systems. nih.gov

Methods such as the Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, and the Heck coupling, which reacts an organohalide with an alkene, are particularly effective. wikipedia.orglibretexts.orgorganic-chemistry.org By employing this compound in these reactions, chemists can append additional aryl, vinyl, or other unsaturated moieties to the naphthalene (B1677914) core. For instance, a Suzuki coupling with an arylboronic acid would yield an aryl-substituted dihydronaphthalene, which could then undergo subsequent intramolecular cyclization or further coupling reactions to build a larger polycyclic framework.

The inherent 1,2-dihydronaphthalene (B1214177) structure is also significant. It provides access to product molecules that are not fully aromatic, which can be valuable in materials science and medicinal chemistry. Alternatively, the dihydronaphthalene ring can be readily aromatized in a subsequent step, typically through oxidation, to yield the corresponding fully aromatic polycyclic system. This dual potential to serve as a precursor to both reduced and fully aromatic PAHs underscores its strategic value in synthetic chemistry.

Building Block for Bridged and Fused Ring Systems

Beyond the synthesis of planar PAHs, this compound is a valuable starting point for the construction of three-dimensional bridged and fused ring systems. These complex topologies are found in numerous biologically active natural products and require sophisticated synthetic strategies. chemistryviews.org The strategic placement of the bromo group allows it to act as an anchor point for building these intricate architectures.

A common strategy involves a two-stage process: appendage of a side chain followed by intramolecular cyclization. First, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, can be used to install a carbon chain containing a reactive moiety (e.g., an alkene or alkyne) at the 8-position. In the second stage, this tethered group can react with another part of the molecule to form a new ring. For example, an intramolecular Heck reaction could cyclize an appended alkenyl chain onto the aromatic ring, creating a new fused ring system. rsc.org Similarly, other intramolecular reactions can be envisioned to forge the connections needed for bridged structures. This approach leverages the C-Br bond to initiate a sequence of bond-forming events that build complexity in a controlled manner, highlighting the compound's utility as a versatile scaffold for advanced organic synthesis. nih.gov

Precursor in the Synthesis of Functionalized Naphthalene Derivatives and their Congeners

The utility of this compound extends to the synthesis of a wide array of functionalized naphthalene derivatives and their congeners. The carbon-bromine bond is a versatile functional group that can be transformed into numerous other moieties or used as a reactive site for substitution.

Palladium-catalyzed cross-coupling reactions are again central to this versatility, enabling the introduction of various carbon-based substituents. researchgate.net Beyond C-C bond formation, reactions like the Buchwald-Hartwig amination allow for the direct installation of nitrogen-based functional groups. Furthermore, the bromo group can be readily converted into an organometallic species, such as an organolithium or Grignard reagent, through metal-halogen exchange. These powerful nucleophiles can then react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce diverse oxygen-containing and other functional groups.

Finally, the 1,2-dihydronaphthalene core can be dehydrogenated to form the corresponding 1-bromonaphthalene (B1665260) derivative. This aromatization step opens access to the vast chemistry of the naphthalene ring system, allowing for further functionalization via electrophilic aromatic substitution or other means. This multi-faceted reactivity makes this compound a key precursor for generating libraries of substituted naphthalenes for applications in medicinal chemistry, materials science, and agrochemicals. colab.ws

Emerging Research Frontiers and Unexplored Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For dihydronaphthalene scaffolds, achieving high levels of stereocontrol is a key research objective. Novel catalytic systems are being developed to facilitate the enantioselective synthesis of molecules like 8-Bromo-1,2-dihydronaphthalene and its derivatives.

Recent advancements have centered on transition metal catalysis and organocatalysis. iosrjournals.orgfrontiersin.org Transition metal complexes, particularly those involving rhodium and ruthenium with chiral ligands like BINAP, have shown remarkable effectiveness in asymmetric hydrogenation and isomerization reactions. iosrjournals.orgmdma.ch These systems can create specific stereocenters with high enantiomeric excess (e.e.). Organocatalysis, which uses small, metal-free organic molecules, has also emerged as a powerful, often more sustainable, alternative. acs.orgusra.edu For instance, organocatalytic Michael-aldol cascade reactions have been successfully employed to create chiral dihydronaphthalenes. acs.org The challenge lies in adapting these systems to substrates like this compound, where the bromine atom can influence catalyst activity and selectivity.

| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Potential Advantage |

| Transition Metal | Rhodium-BINAP | Asymmetric Hydrogenation | High enantioselectivity and activity |

| Transition Metal | Ruthenium-BINAP | Asymmetric Isomerization | Effective for creating specific stereoisomers |

| Organocatalyst | Chiral Secondary Amines | Michael-Aldol Cascade | Metal-free, milder conditions |

| Organocatalyst | Disulfonimide (IDPi) | Desymmetrization | Synthesis of tertiary silyl (B83357) ethers with silicon-centered chirality |

This table summarizes emerging catalytic systems applicable to the enantioselective synthesis of chiral dihydronaphthalene scaffolds.

Investigation of Bromine Reactivity in Cross-Coupling and Radical Reactions

The bromine atom on the this compound ring is a versatile functional handle for constructing more complex molecules through carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for this purpose. nih.govmdpi.com Research has demonstrated the utility of bromo-naphthalene scaffolds in these transformations to create diverse molecular libraries. nih.gov A significant area of investigation is the development of multimetallic catalytic systems, where the synergy between two different metals, such as nickel and palladium, can enable challenging cross-coupling reactions between two different aryl halides, like an aryl bromide and an aryl triflate. nih.gov This approach avoids the need for organometallic reagents and can offer unique selectivity. nih.gov

Radical Reactions: The reactivity of the bromine atom can also be harnessed in radical reactions. While the aromatic C-Br bond is typically less reactive in radical processes than allylic C-H bonds, under specific conditions (e.g., photolysis or with radical initiators), it can participate in radical coupling or substitution reactions. The allylic positions within the dihydronaphthalene core are also susceptible to radical bromination, a competing pathway that must be controlled to achieve selective functionalization at the 8-position.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of various parameters in real-time. Advanced spectroscopic techniques are increasingly being applied to study reactions involving intermediates derived from this compound, such as Grignard reagents.

In-situ spectroscopy allows chemists to track the concentration of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic and mechanistic data. mt.com This is particularly crucial for exothermic and sensitive reactions like Grignard reagent formation. hzdr.de

| Spectroscopic Technique | Information Provided | Application Example |

| FTIR (ReactIR) | Vibrational modes of functional groups | Monitoring consumption of the aryl halide and formation of the Grignard reagent. mt.comntnu.no |

| Raman Spectroscopy | Molecular vibrational information, complementary to FTIR | In-situ monitoring of transmetalation processes, even with insoluble reagents like MnCl2. acs.org |

| Near-Infrared (NIR) | Overtone and combination bands | Inline monitoring of Grignard alkylation reactions in continuous flow processes. dtu.dk |

| UV-Vis Spectroscopy | Electronic transitions | Monitoring biomass, coenzymes, and aromatic compounds in bioprocesses. mdpi.com |

This table outlines advanced spectroscopic probes used for real-time monitoring of reactions relevant to the synthesis and application of this compound derivatives.

These Process Analytical Technology (PAT) tools enable safer and more efficient process control by detecting reaction initiation, monitoring conversions, and identifying potential safety hazards like the accumulation of unreacted starting materials. hzdr.dentnu.no

Computational Predictions for Designing New Synthetic Pathways and Predicting Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern organic synthesis. DFT calculations allow researchers to model reaction mechanisms, predict transition state energies, and rationalize observed reactivity and selectivity. mdpi.com

For a molecule like this compound, DFT can be used to:

Predict Reactivity: By calculating electron density and molecular orbital energies (HOMO/LUMO), DFT can predict the most likely sites for electrophilic or nucleophilic attack. chemrevlett.com

Elucidate Reaction Pathways: Computational modeling can map out the energy landscape of a potential reaction, comparing different pathways (e.g., concerted vs. stepwise) to determine the most favorable route. mdpi.comresearchgate.net This is valuable for understanding complex cascade reactions or pericyclic reactions like the Diels-Alder reaction. chemrevlett.com

Design Catalysts: DFT can model the interaction between a catalyst and the substrate, helping to rationalize the stereochemical outcome of an asymmetric reaction and aiding in the design of new, more effective catalysts.

These computational insights accelerate the discovery of new reactions and provide a theoretical framework for understanding and optimizing existing synthetic methods.

Exploration of Underutilized Reactivity Modes of the Dihydronaphthalene Core

Beyond the standard functionalization of the aromatic ring and the double bond, researchers are exploring novel ways to manipulate the dihydronaphthalene scaffold. This includes harnessing the inherent reactivity of the system to trigger complex transformations.

One such area is the use of cascade reactions, where a single synthetic operation initiates a sequence of intramolecular reactions to rapidly build molecular complexity. rsc.org For example, a reaction could be designed where an initial modification of the bromine group on this compound triggers a subsequent cyclization or rearrangement involving the dihydronaphthalene core. Other emerging areas include intramolecular dehydro-Diels-Alder reactions of related styrene-ynes and sulfur-mediated electrophilic cyclizations to form functionalized dihydronaphthalenes. nih.gov

Synthesis of Structurally Complex Dihydronaphthalene-Containing Natural Product Scaffolds

The dihydronaphthalene motif is present in a variety of natural products with interesting biological activities. rsc.org These natural products often serve as inspiration for the development of new therapeutic agents. nih.govrsc.org For example, analogs of combretastatin (B1194345) A-4, which contain a dihydronaphthalene scaffold, have been investigated as potent inhibitors of tubulin polymerization for anticancer applications. nih.govrsc.org

This compound serves as a key starting material or intermediate for the synthesis of these complex molecules. The bromine atom can be used to introduce aryl groups or other complex fragments via cross-coupling reactions, while the dihydronaphthalene core provides the foundational structure. The ability to synthesize these scaffolds efficiently allows for the creation of diverse libraries of natural product analogs for structure-activity relationship (SAR) studies. rsc.org

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of halogenated aromatic compounds like this compound is an area where green chemistry can have a significant impact.

Traditional bromination methods often use elemental bromine, which is hazardous and corrosive. rsc.org Greener alternatives focus on using safer bromine sources, such as simple halide salts (e.g., potassium bromide), in combination with an oxidant. rsc.org Oxidative bromination processes using hydrogen peroxide or even air as the terminal oxidant are particularly attractive as they produce water as the only byproduct. rsc.org

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for preparing 8-bromo-1,2-dihydronaphthalene?

- Answer : The synthesis of brominated dihydronaphthalene derivatives typically involves electrophilic aromatic substitution or halogenation of dihydronaphthalene precursors. For example, and describe the synthesis of structurally similar brominated oxazine derivatives via condensation reactions under reflux conditions (e.g., using acetonitrile as a solvent and tetrabutylammonium fluoride as a catalyst). While these methods target oxazine derivatives, analogous approaches can be adapted for this compound by optimizing bromine sources (e.g., NBS or Br₂) and reaction conditions (temperature, solvent polarity) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For instance, reports characteristic ¹H NMR shifts for brominated dihydronaphthalene derivatives: δ 2.35–2.37 ppm (CH₃ groups), 5.96–6.06 ppm (CH protons), and 6.74–7.89 ppm (aromatic protons). IR bands at ~3356 cm⁻¹ (N-H stretch) and 1511 cm⁻¹ (C-Br vibration) further validate functional groups. Elemental analysis (C, H, N) and mass spectrometry (e.g., FAB-MS showing [M⁺] and [M+2]⁺ peaks) are also essential for purity assessment .

Q. What storage and handling protocols are recommended for brominated dihydronaphthalenes?

- Answer : Brominated naphthalenes should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation (as noted for similar compounds in ). Handling in fume hoods with nitrile gloves and lab coats is advised due to potential volatility and toxicity .

Q. What safety precautions are necessary when working with this compound?

- Answer : Refer to Safety Data Sheets (SDS) for halogenated aromatics. emphasizes avoiding inhalation/ingestion, using PPE (gloves, goggles), and ensuring emergency access to eyewash stations. Toxicity data for naphthalene derivatives ( ) suggest potential respiratory and dermal hazards, warranting strict exposure controls .

Advanced Research Questions

Q. How can chiral HPLC resolve stereochemical ambiguities in dihydronaphthalene derivatives?

- Answer : details a chiral HPLC method using a Chiralcel OJ column with hexane:2-propanol (9:1) at 0.5 mL/min to separate enantiomers of cis-1,2-dihydroxy-1,2-dihydronaphthalene. This protocol can be adapted for 8-bromo derivatives by optimizing mobile phase ratios or column types (e.g., Chiralpak AD) to resolve bromine-induced steric effects .

Q. How should researchers address contradictions in reported reaction yields for brominated dihydronaphthalenes?

- Answer : and highlight iterative data analysis and reproducibility checks. For example, discrepancies in fluorinated naphthalene synthesis ( ) were resolved by repeating reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validating via GC-MS. Apply similar rigor to bromination studies by documenting temperature gradients, reagent purity, and byproduct profiles .

Q. What strategies optimize regioselectivity during bromination of dihydronaphthalenes?

- Answer : Regioselectivity is influenced by electronic (directing groups) and steric factors. demonstrates that electron-rich aryl substituents on dihydronaphthalene direct bromination to specific positions. Computational modeling (DFT) of charge distribution or steric maps can predict bromine addition sites, while Lewis acid catalysts (e.g., FeBr₃) may enhance selectivity .

Q. Can this compound serve as a precursor for heterocyclic compounds?

- Answer : Yes. and show that brominated dihydronaphthalenes undergo condensation with amines or aldehydes to form oxazines or fused heterocycles. For example, reacting this compound with 3-methylphenyl isocyanate under basic conditions yields oxazine derivatives, which exhibit antimicrobial activity (validated via zone-of-inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。